molecular formula C12H8F3NO B13607365 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

Cat. No.: B13607365
M. Wt: 239.19 g/mol
InChI Key: VZTRHWUNMZOELG-UHFFFAOYSA-N
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Description

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
  • 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

Uniqueness

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11(7-16)5-10(17)6-11/h1-4H,5-6H2

InChI Key

VZTRHWUNMZOELG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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